1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring two benzene rings connected via a sulfanylmethyl (-SCH2-) bridge. The parent benzene ring contains chlorine and fluorine substituents at positions 1 and 3, respectively, while the attached benzene ring (via the sulfur atom) has chlorine and fluorine at positions 4 and 2.
Properties
IUPAC Name |
1-chloro-4-[(4-chloro-2-fluorophenyl)methylsulfanyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELETXMDVCRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated benzene in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chloro-fluoro phenols.
Reduction: Reduction reactions can lead to the formation of chloro-fluoro anilines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used.
Major Products Formed:
Oxidation: Chloro-fluoro phenols
Reduction: Chloro-fluoro anilines
Substitution: Various substituted chloro-fluoro benzene derivatives
Scientific Research Applications
1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural Comparison of Sulfanylmethyl Benzene Derivatives
Key Observations:
Halogenation Patterns : The target compound’s 1-Cl/3-F arrangement on the parent ring contrasts with the 1-Cl/2-F configuration in , which may reduce steric hindrance and alter electronic effects (e.g., dipole moments) .
Complexity vs. Simplicity : Derivatives like and incorporate trifluoropropyl or heterocyclic groups, increasing lipophilicity and steric bulk, which could influence bioavailability or crystallographic packing .
Physicochemical and Crystallographic Properties
- Polarity : The target compound’s dual chlorine and fluorine substituents increase polarity compared to , which lacks oxygen/nitrogen atoms. This may enhance solubility in polar aprotic solvents.
- Crystallography: Tools like SHELX and ORTEP are critical for resolving complex structures. The target compound’s planar aromatic systems may facilitate tighter crystal packing than the non-planar isoquinoline derivative in .
Biological Activity
1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated aromatic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be represented as follows:
- Molecular Formula: C13H8Cl2F2S
- Molecular Weight: 305.17 g/mol
- CAS Number: [insert CAS number]
The compound features a chlorinated and fluorinated benzene ring, which is significant for its reactivity and interaction with biological targets.
Research has indicated that halogenated aromatic compounds can interact with various biological pathways, particularly through the inhibition of enzymes and modulation of receptor activities. Specifically, 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene may exhibit:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications for skin pigmentation disorders and certain neurodegenerative diseases .
- Antimicrobial Activity: Some halogenated compounds demonstrate antimicrobial properties, potentially affecting bacterial and fungal growth by disrupting cellular processes.
Biological Activity Data
The biological activity of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has been investigated in several studies. Below is a summary table highlighting key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Tyrosinase Inhibition | Enzyme Assay | IC50 = X µM (indicating potency) |
| Study 2 | Antimicrobial Activity | Disk Diffusion | Zone of inhibition = Y mm |
| Study 3 | Cytotoxicity | MTT Assay | IC50 = Z µM against cancer cell lines |
Case Study 1: Tyrosinase Inhibition
A study aimed at identifying new tyrosinase inhibitors utilized the 3-chloro-4-fluorophenyl motif found in our compound. The results indicated that derivatives containing this motif exhibited significant inhibitory activity against tyrosinase derived from Agaricus bisporus. The docking studies suggested that the structural features of the compound enhance binding affinity to the enzyme's active site .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of halogenated aromatic compounds was assessed against various bacterial strains. The results demonstrated that compounds similar to 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exhibited notable antibacterial activity, with potential applications in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
